molecular formula C12H11NOS B14572634 Methanone, [2-(methylthio)-1H-pyrrol-3-yl]phenyl- CAS No. 61201-08-9

Methanone, [2-(methylthio)-1H-pyrrol-3-yl]phenyl-

Cat. No.: B14572634
CAS No.: 61201-08-9
M. Wt: 217.29 g/mol
InChI Key: IGIVNDQPOVSQQW-UHFFFAOYSA-N
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Description

Methanone, [2-(methylthio)-1H-pyrrol-3-yl]phenyl- is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a methanone group attached to a phenyl ring, which is further substituted with a 2-(methylthio)-1H-pyrrol-3-yl group. The presence of both sulfur and nitrogen atoms in its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-(methylthio)-1H-pyrrol-3-yl]phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2-(methylthio)aniline with an appropriate aldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the pyrrole ring, followed by oxidation to yield the final methanone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-(methylthio)-1H-pyrrol-3-yl]phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methanone, [2-(methylthio)-1H-pyrrol-3-yl]phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a ligand in metal complexes.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methanone, [2-(methylthio)-1H-pyrrol-3-yl]phenyl- involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (2-methylphenyl)phenyl-
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

Methanone, [2-(methylthio)-1H-pyrrol-3-yl]phenyl- is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack these functional groups.

Properties

CAS No.

61201-08-9

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

(2-methylsulfanyl-1H-pyrrol-3-yl)-phenylmethanone

InChI

InChI=1S/C12H11NOS/c1-15-12-10(7-8-13-12)11(14)9-5-3-2-4-6-9/h2-8,13H,1H3

InChI Key

IGIVNDQPOVSQQW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CN1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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